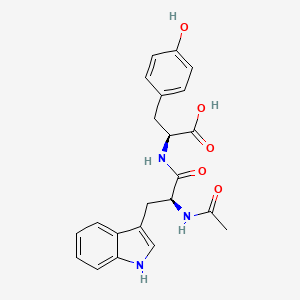
N-Acetyl-L-tryptophyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-tryptophyl-L-tyrosine is a dipeptide compound composed of N-acetyl-L-tryptophan and L-tyrosine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and nutrition. It combines the properties of both tryptophan and tyrosine, which are essential amino acids involved in numerous biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-tyrosine typically involves the coupling of N-acetyl-L-tryptophan with L-tyrosine. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using proteases to catalyze the peptide bond formation. This method offers advantages such as higher specificity and milder reaction conditions compared to chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-tryptophyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized using reagents like N-bromosuccinimide (NBS).
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in the tyrosine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in an acetate buffer at pH 4.5.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced alcohol derivatives.
Substitution: Alkylated tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-tryptophyl-L-tyrosine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Acetyl-L-tryptophyl-L-tyrosine involves its conversion to its constituent amino acids, N-acetyl-L-tryptophan and L-tyrosine, in the body. These amino acids then participate in various metabolic pathways. N-acetyl-L-tryptophan is known to modulate oxidative stress and enhance antioxidant enzyme activities, while L-tyrosine serves as a precursor for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-tryptophan: Shares the tryptophan moiety and exhibits similar antioxidant properties.
N-Acetyl-L-tyrosine: Shares the tyrosine moiety and is used for its enhanced solubility and stability compared to L-tyrosine.
Uniqueness
N-Acetyl-L-tryptophyl-L-tyrosine is unique in that it combines the properties of both N-acetyl-L-tryptophan and L-tyrosine, offering a compound with potential dual benefits in terms of antioxidant activity and neurotransmitter synthesis .
Eigenschaften
CAS-Nummer |
849108-21-0 |
|---|---|
Molekularformel |
C22H23N3O5 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H23N3O5/c1-13(26)24-19(11-15-12-23-18-5-3-2-4-17(15)18)21(28)25-20(22(29)30)10-14-6-8-16(27)9-7-14/h2-9,12,19-20,23,27H,10-11H2,1H3,(H,24,26)(H,25,28)(H,29,30)/t19-,20-/m0/s1 |
InChI-Schlüssel |
ZUNZRHYYZWCRDB-PMACEKPBSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)


![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)


![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)
![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)

![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)
![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)


